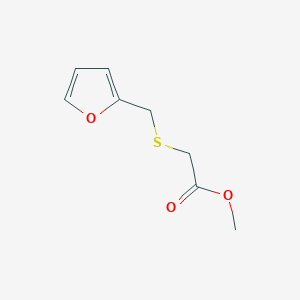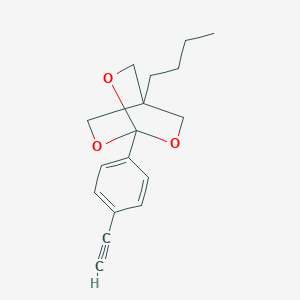
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, also known as TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the synaptic cleft. In
Wirkmechanismus
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- acts as a non-competitive inhibitor of glutamate transporters, including EAAT1, EAAT2, and EAAT3. It binds to the transporter protein and blocks the uptake of glutamate from the synaptic cleft into the astrocytes, leading to an increase in extracellular glutamate concentration. This, in turn, can activate glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemische Und Physiologische Effekte
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been shown to induce seizures in animals and to cause neurotoxicity in vitro. It has also been demonstrated to impair learning and memory in rodents. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury. These effects may be due to the ability of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- to modulate glutamate homeostasis and reduce excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is its potency as a glutamate transporter inhibitor, which allows for the modulation of synaptic glutamate levels with low concentrations of the compound. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been shown to have off-target effects on other transporters and channels, which may complicate the interpretation of experimental results. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- is also highly toxic and can induce seizures and neurotoxicity, which requires careful handling and dosing in experiments.
Zukünftige Richtungen
Future research on 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may focus on exploring its potential as a therapeutic agent for neurological disorders, such as epilepsy and stroke. This may involve the development of more selective and less toxic derivatives of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-, as well as the identification of specific targets and mechanisms of action. Additionally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- may be used as a tool to investigate the role of glutamate transporters in different brain regions and cell types, as well as their interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- involves a multi-step process that includes the reaction of 4-ethynylphenylacetic acid with butylmagnesium bromide, followed by the addition of trioxane. The resulting product is then treated with hydrochloric acid to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)-. The purity of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- can be improved by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has been extensively used in neuroscience research to investigate the role of glutamate transporters in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- has also been used to study the neuroprotective effects of different compounds and to investigate the mechanisms underlying various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
108614-27-3 |
|---|---|
Produktname |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
4-butyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H20O3/c1-3-5-10-16-11-18-17(19-12-16,20-13-16)15-8-6-14(4-2)7-9-15/h2,6-9H,3,5,10-13H2,1H3 |
InChI-Schlüssel |
YAJGDRQWUSLQAJ-UHFFFAOYSA-N |
SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Kanonische SMILES |
CCCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Andere CAS-Nummern |
108614-27-3 |
Synonyme |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-butyl-1-(4-ethynylphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



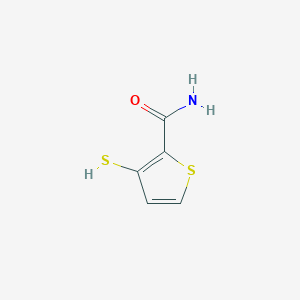
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
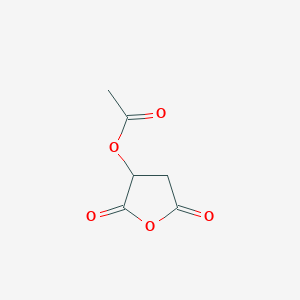

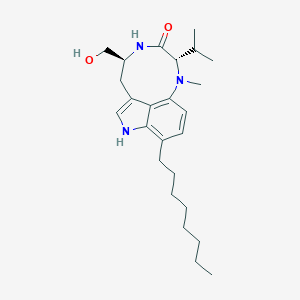

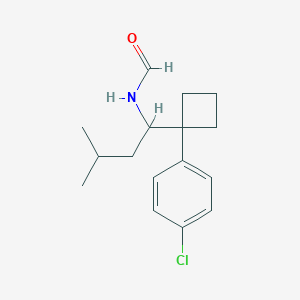
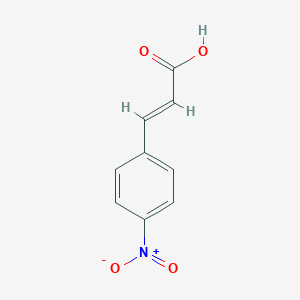
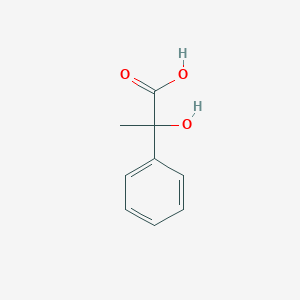
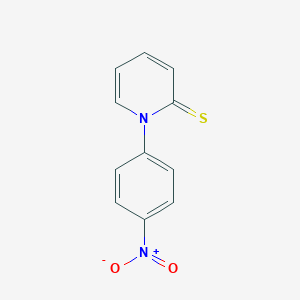
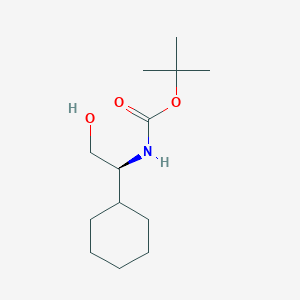
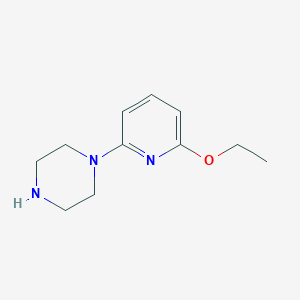
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
